molecular formula C10H12N2O2 B13951874 1-Methoxy-3-phenylimidazolidin-2-one CAS No. 52420-43-6

1-Methoxy-3-phenylimidazolidin-2-one

Cat. No.: B13951874
CAS No.: 52420-43-6
M. Wt: 192.21 g/mol
InChI Key: MYNMDQQTJFGTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-3-phenylimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of an imidazolidinone ring substituted with a methoxy group at the first position and a phenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-3-phenylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with methoxyamine, followed by cyclization to form the imidazolidinone ring. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-phenylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced imidazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted imidazolidinones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo-imidazolidinone derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted imidazolidinones with various functional groups.

Scientific Research Applications

1-Methoxy-3-phenylimidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-methoxy-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methoxy-3-phenylimidazolidin-2-one can be compared with other similar compounds, such as:

    1-Phenylimidazolidin-2-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-Phenylimidazolidin-4-one: Differently substituted imidazolidinone with distinct chemical properties and applications.

    1-Methoxy-3-methylimidazolidin-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

52420-43-6

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-methoxy-3-phenylimidazolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-14-12-8-7-11(10(12)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

MYNMDQQTJFGTQX-UHFFFAOYSA-N

Canonical SMILES

CON1CCN(C1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.